molecular formula C7H7ClN2O B2606836 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride CAS No. 2225146-85-8

1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride

Cat. No.: B2606836
CAS No.: 2225146-85-8
M. Wt: 170.6
InChI Key: DVXRWXSDQSCWEQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride (CAS: 98549-88-3) is a heterocyclic compound with the molecular formula C₇H₆N₂O·HCl and a molecular weight of 170.59 g/mol. It is a light yellow solid and a key intermediate in pharmaceutical synthesis. Notably, it serves as a precursor for Venetoclax (ABT-199), a selective BCL-2 inhibitor used in cancer therapy, and in the development of VEGFR-2 inhibitors for angiogenesis regulation . Its structure features a pyrrolopyridine core with a hydroxyl group at position 5, which enhances hydrogen-bonding interactions in target proteins .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c10-6-3-5-1-2-8-7(5)9-4-6;/h1-4,10H,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXRWXSDQSCWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the pyrrolo[2,3-b]pyridine ring .

Industrial production methods often involve optimizing these conditions to increase yield and purity. This may include the use of advanced catalysts and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride is characterized by a fused bicyclic structure that includes a pyrrole ring and a pyridine ring. The presence of a hydroxyl group at the 5-position enhances its solubility and reactivity, making it suitable for various biological applications. The hydrochloride salt form further improves its solubility in aqueous environments, facilitating its use in pharmacological studies.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

This compound has shown significant potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. Research indicates that derivatives of this compound can effectively inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, studies have reported IC50 values against FGFR1–4 in the nanomolar range, indicating strong inhibitory activity against these targets .

Case Study: Cancer Treatment

A notable case study involved the evaluation of a derivative of this compound, which exhibited potent FGFR inhibitory activity and was able to significantly inhibit the proliferation of breast cancer cells (4T1 cell line) while inducing apoptosis . This highlights the compound's potential as a therapeutic agent for treating cancers associated with aberrant FGFR signaling pathways.

Applications in Drug Development

Targeting SGK-1 Kinase

Another significant application of this compound is its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase is involved in various physiological processes including electrolyte balance and cell proliferation. Inhibition of SGK-1 has therapeutic implications for renal and cardiovascular diseases . Compounds targeting SGK-1 may provide novel treatment strategies for conditions mediated by this kinase.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include reactions with various aldehydes under controlled conditions to yield derivatives with enhanced biological activity . The ability to modify this compound allows for the development of a library of derivatives with tailored properties for specific therapeutic targets.

Summary Table: Applications and Activities

Application AreaTargetBiological ActivityReference
OncologyFGFRsInhibition of cell proliferation and apoptosis
Cardiovascular DiseasesSGK-1Regulation of electrolyte balance
Drug DevelopmentVarious KinasesPotential for drug-drug interaction studies

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride involves its interaction with specific molecular targets. For instance, as a VEGFR-2 inhibitor, it binds to the receptor and blocks its activity, thereby inhibiting angiogenesis. In the case of BCL-2 inhibition, it binds to the BCL-2 protein, preventing it from exerting its anti-apoptotic effects, leading to cancer cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

The biological and chemical properties of pyrrolopyridine derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Name Substituent(s) Key Properties/Applications References
1H-Pyrrolo[2,3-b]pyridin-5-ol HCl -OH (position 5) VEGFR-2/BCL-2 inhibition; intermediate for Venetoclax
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine -Br (position 5), -Cl (position 6) High purity (97%); used in halogenation studies
4-Nitro-1H-pyrrolo[2,3-b]pyridin-5-ol -NO₂ (position 4), -OH (position 5) Discontinued due to instability; electron-withdrawing nitro group reduces synthetic utility
1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine -Br (position 5), -benzyl (position 1) 99% yield in alkylation reactions; enhanced lipophilicity
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid -Cl (position 5), -COOH (position 2) 71% yield; carboxyl group enables conjugation
  • Hydroxyl Group Impact : The -OH group in the target compound enables strong hydrogen bonding, critical for binding to BCL-2 and VEGFR-2. In contrast, halogenated analogs (e.g., 5-Bromo-6-chloro derivatives) exhibit increased lipophilicity, favoring membrane permeability but reducing solubility .
  • Nitro Group Limitations : The nitro-substituted analog (CAS 1190318-01-4) was discontinued due to stability issues, highlighting the importance of substituent selection in drug development .

Pharmacological Activity

  • Kinase Inhibition : Derivatives like 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridines () exhibit protein kinase inhibition, whereas the hydroxylated target compound shows specificity for BCL-2 and VEGFR-2 .
  • Salt Forms : The hydrochloride salt of the target compound improves aqueous solubility compared to free bases (e.g., 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride in ), enhancing bioavailability in vivo .

Physicochemical and Commercial Comparison

Parameter 1H-Pyrrolo[2,3-b]pyridin-5-ol HCl 5-Bromo-6-chloro Analog 4-Nitro Analog
Purity "Consult" (custom synthesis) 97% 95% (discontinued)
Commercial Availability Milligram/gram scale 100 mg–1 g Discontinued
Price Range Negotiable Not reported N/A
Stability Stable under inert conditions High Low

Key Research Findings

Venetoclax Synthesis : The hydroxyl group in 1H-Pyrrolo[2,3-b]pyridin-5-ol HCl is critical for forming hydrogen bonds with BCL-2’s hydrophobic groove, achieving IC₅₀ values <1 nM .

Halogen vs. Hydroxyl : Chloro or bromo substituents increase metabolic stability but reduce solubility compared to hydroxylated derivatives .

Salt Forms : Hydrochloride salts (e.g., the target compound) show better pharmacokinetic profiles than free bases or nitro derivatives .

Biological Activity

1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride is a synthetic compound belonging to the pyrrolo[2,3-b]pyridine class, characterized by its fused bicyclic structure consisting of a pyrrole and a pyridine ring. This compound has gained significant attention due to its promising biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers and other diseases.

The hydrochloride salt form of 1H-Pyrrolo[2,3-b]pyridin-5-ol enhances its solubility in water, making it suitable for diverse biological applications. The compound's chemical reactivity allows for modifications that can enhance its biological activity or create derivatives with improved properties .

This compound primarily functions as a selective inhibitor of FGFRs. The interaction between the compound and FGFRs involves hydrogen bonding and hydrophobic interactions within the receptor's active site. Studies show that specific modifications to the compound can enhance its binding affinity and selectivity towards different FGFR isoforms .

Biological Activity

Research indicates that this compound exhibits significant anti-cancer properties. Key findings include:

  • Inhibition of Cell Proliferation : Derivatives of this compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For instance, one study reported IC50 values in the nanomolar range against FGFR1–4 .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells. For example, derivative 4h exhibited potent FGFR inhibitory activity and effectively induced apoptosis in breast cancer 4T1 cells .
  • Inhibition of Migration and Invasion : The compound also significantly inhibits the migration and invasion of cancer cells, which is crucial for preventing metastasis .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on FGFR Inhibition :
    • Compound : Derivative 4h
    • IC50 Values : FGFR1 (7 nM), FGFR2 (9 nM), FGFR3 (25 nM), FGFR4 (712 nM)
    • Effects : Induced apoptosis and inhibited migration/invasion in breast cancer cells .
  • Synthesis and Evaluation of Derivatives :
    • A series of derivatives were synthesized and evaluated for their anti-inflammatory and anti-cancer activities.
    • Notably, some derivatives showed enhanced selectivity against specific kinases involved in cancer progression .

Comparative Analysis

The following table summarizes the biological activities of various compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-oneChlorine substituent at position 5Potentially active against various kinases
1H-pyrrolo[2,3-b]pyridin-6-olHydroxyl group at position 6Exhibits different kinase inhibitory properties
5-Hydroxy-1H,pyrrolo[2,3-b]pyridin-2-oneHydroxyl group at position 5Similar activity profile but varies in potency

These compounds differ mainly in their substituents and positions on the pyrrolopyridine scaffold, influencing their biological activities and therapeutic applications .

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